Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve the use of microwave irradiation, which significantly reduces the reaction time and enhances the efficiency of the process.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave reactors in an industrial setting allows for the efficient and rapid production of the compound. Additionally, the process can be optimized to ensure high purity and yield, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Mechanism of Action
The mechanism of action of cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, resulting in the induction of apoptosis in cancer cells . The compound interacts with the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also studied for their anticancer properties.
Uniqueness
Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H23BrN4O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23BrN4O3/c1-12-17(19(26)28-14-6-4-3-5-7-14)18(25-20(24-12)22-11-23-25)13-8-9-16(27-2)15(21)10-13/h8-11,14,18H,3-7H2,1-2H3,(H,22,23,24) |
InChI Key |
LMRCUAQROUNCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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